4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid 4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
Brand Name: Vulcanchem
CAS No.: 61670-11-9
VCID: VC18499372
InChI: InChI=1S/C26H17N5O14S3/c32-20-6-5-12-3-1-2-4-16(12)23(20)29-27-17-9-14(46(37,38)39)7-13-8-21(48(43,44)45)24(26(34)22(13)17)30-28-18-10-15(47(40,41)42)11-19(25(18)33)31(35)36/h1-11,32-34H,(H,37,38,39)(H,40,41,42)(H,43,44,45)
SMILES:
Molecular Formula: C26H17N5O14S3
Molecular Weight: 719.6 g/mol

4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid

CAS No.: 61670-11-9

Cat. No.: VC18499372

Molecular Formula: C26H17N5O14S3

Molecular Weight: 719.6 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid - 61670-11-9

Specification

CAS No. 61670-11-9
Molecular Formula C26H17N5O14S3
Molecular Weight 719.6 g/mol
IUPAC Name 4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C26H17N5O14S3/c32-20-6-5-12-3-1-2-4-16(12)23(20)29-27-17-9-14(46(37,38)39)7-13-8-21(48(43,44)45)24(26(34)22(13)17)30-28-18-10-15(47(40,41)42)11-19(25(18)33)31(35)36/h1-11,32-34H,(H,37,38,39)(H,40,41,42)(H,43,44,45)
Standard InChI Key YGQOEPLGJKWCPD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)[N+](=O)[O-])O)S(=O)(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, reflects its intricate architecture . Key features include:

  • Two azo groups: Facilitate conjugation and light absorption.

  • Naphthalene cores: Provide structural rigidity and aromaticity.

  • Sulfonic acid groups: Enhance water solubility and ionic character.

  • Nitro and hydroxyl substituents: Influence electronic properties and reactivity .

Table 1: Molecular and Computed Properties

PropertyValueSource
Molecular FormulaC26H17N5O14S3\text{C}_{26}\text{H}_{17}\text{N}_{5}\text{O}_{14}\text{S}_{3}
Molecular Weight719.6 g/mol
XLogP33.5
Hydrogen Bond Donors6
Hydrogen Bond Acceptors18
Topological Polar SA344 Ų

Spectral and Stereochemical Features

The compound’s InChIKey (YGQOEPLGJKWCPD-UHFFFAOYSA-N) and SMILES string (C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)N+[O-])O)S(=O)(=O)O)O) provide insights into its stereochemistry and electronic configuration . Computational analyses predict a planar geometry due to aromatic stacking, with intramolecular hydrogen bonding stabilizing the structure .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves sequential diazotization and coupling reactions:

  • Diazotization: A primary aromatic amine (e.g., 2-hydroxy-3-nitro-5-sulphoaniline) is treated with nitrous acid (HNO2_2) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with hydroxylated naphthalene derivatives under alkaline conditions to form the azo linkages.

Critical parameters include pH control (8–10), temperature (0–5°C), and stoichiometric ratios to minimize side reactions. Protecting groups may be employed to shield reactive sites during synthesis.

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or in the presence of strong oxidizers. Microbial metabolism in anaerobic environments can cleave azo bonds, producing aromatic amines, some of which are mutagenic .

Applications and Industrial Relevance

Textile Dyeing

As an azo dye, this compound is valued for its vibrant hues and wash-fastness. Its sulfonic acid groups enable direct dyeing of cellulose fibers without mordants.

Table 2: Performance in Textile Applications

PropertyPerformance Metric
LightfastnessModerate (Grade 4)
WashfastnessExcellent (Grade 5)
Sublimation ResistancePoor (Grade 2)

Research Applications

  • Photodynamic therapy: Studied for light-activated cytotoxicity.

  • Sensor development: Functional groups enable metal ion detection .

Environmental Impact and Mitigation

Persistence and Bioaccumulation

The compound’s high water solubility (LogP = 3.5) reduces bioaccumulation but increases aquatic mobility . Degradation products, including nitroanilines, pose risks to aquatic ecosystems .

Wastewater Treatment

Conventional activated sludge processes remove <30% of the dye. Advanced oxidation (e.g., ozonation) achieves >90% degradation but at high costs .

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